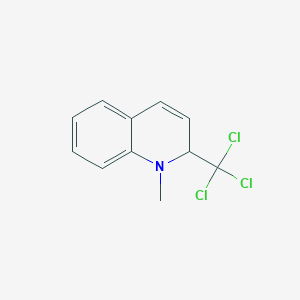
1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用機序
The mechanism of action of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one is not fully understood. However, several studies have suggested that it may exert its biological effects through the modulation of various signaling pathways. For example, it has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects:
1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antimicrobial activity. Additionally, this compound has been found to possess antioxidant activity, which may contribute to its potential therapeutic benefits.
実験室実験の利点と制限
One of the main advantages of using 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of research areas. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of using this compound is its potential toxicity. Like many other chemical compounds, 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one may exhibit toxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one. One area of interest is the development of novel anticancer drugs based on this compound. Several studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for drug development. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more potent and selective derivatives. Finally, more studies are needed to evaluate the safety and toxicity of this compound, which will be critical for its potential use in clinical settings.
合成法
The synthesis of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one can be achieved through a variety of methods. One of the most common methods involves the reaction of 3-chloro-2-methylaniline with 2-cyanobenzaldehyde in the presence of a base. The resulting product is then subjected to a cyclization reaction to obtain the final compound.
科学的研究の応用
1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Several studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown promising antimicrobial activity against a variety of bacterial and fungal strains.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-12(16)6-4-8-13(10)18-9-17-15(19)11-5-2-3-7-14(11)18/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTADFVKLFDJKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=NC(=O)C3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-nitro-1-methyl-5-[(4-methylphenyl)sulfanyl]-1H-imidazole](/img/structure/B432372.png)
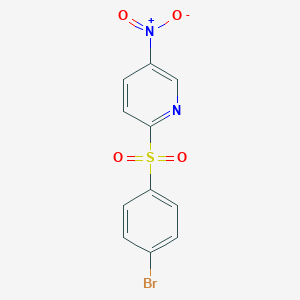
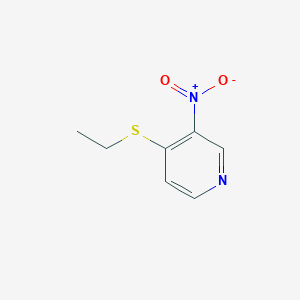
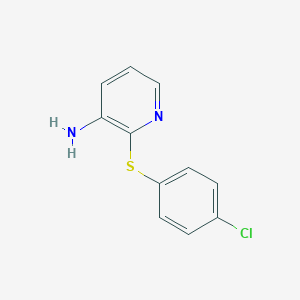
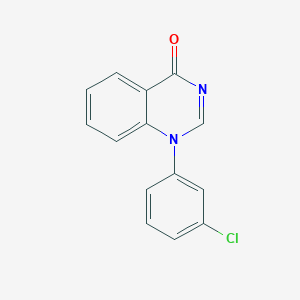
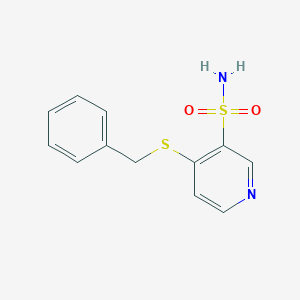
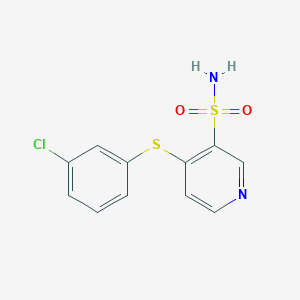
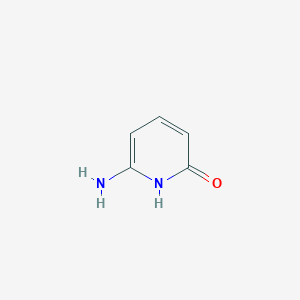

![2-[(4-Bromo-3-methylphenyl)sulfonyl]-5-nitropyridine](/img/structure/B432613.png)
![{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine](/img/structure/B432616.png)


